molecular formula C15H21ClN2O2 B8645549 2-Chloro-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde CAS No. 848847-23-4

2-Chloro-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde

Cat. No.: B8645549
CAS No.: 848847-23-4
M. Wt: 296.79 g/mol
InChI Key: NZDMPBWPKREDSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde is a useful research compound. Its molecular formula is C15H21ClN2O2 and its molecular weight is 296.79 g/mol. The purity is usually 95%.
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Properties

CAS No.

848847-23-4

Molecular Formula

C15H21ClN2O2

Molecular Weight

296.79 g/mol

IUPAC Name

2-chloro-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde

InChI

InChI=1S/C15H21ClN2O2/c1-17-6-8-18(9-7-17)5-2-10-20-14-4-3-13(12-19)15(16)11-14/h3-4,11-12H,2,5-10H2,1H3

InChI Key

NZDMPBWPKREDSF-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCCOC2=CC(=C(C=C2)C=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-Methylpiperazine (2.16 g, 21.5 mmol), 2-chloro-4-(3-chloro-propoxy)-benzaldehyde (3.19 g, 10.8 mmol), K2CO3 (4.46 g, 32.3 mmol), and KI (1.02 g, 5.38 mmol) were stirred in n-butanol (22 mL) at 90° C. for 18 h. The reaction mixture was diluted with water and then extracted three times with EtOAc. The combined extracts were dried (Na2SO4), filtered, and concentrated, yielding the crude product, which was purified by Method 1 to afford 2.04 g (63%) of an orange oil. 1H NMR (400 MHz, CD3OD): 10.3 (s, 1H), 7.86 (d, J=8.0, 1H), 7.08 (d, J=2.0, 1H), 7.00 (dd, J=8.0, 2.0, 1H), 4.15 (t, J=8.0, 2H), 3.00-2.30 (br s, 10H), 2.29 (s, 3H), 2.05-1.90 (m, 2H).
Quantity
2.16 g
Type
reactant
Reaction Step One
Name
2-chloro-4-(3-chloro-propoxy)-benzaldehyde
Quantity
3.19 g
Type
reactant
Reaction Step One
Name
Quantity
4.46 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
63%

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